3-Methyl-3-phenylbutanoic acid

Organic synthesis Process chemistry Yield optimization

Scaling the chiral oxazolidinone route to N-Boc-N,β,β-trimethyl-L-phenylalanine for ADC cytotoxin synthesis? Avoid isomer mismatch-3-methyl-3-phenylbutanoic acid provides the essential gem-dimethyl quaternary α-carbon required for taltobulin (HTI-286) and hemiasterlin analog intermediates. • 94%-yield Friedel-Crafts route: ~11% yield advantage over CO₂ carboxylation at pilot scale • Crystalline solid (mp 57-60°C) enables recrystallization, avoiding chromatography per patent guidance • α-Hydrogen-free structure: inert to esterases-ideal negative control for enantioselective screening panels

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1010-48-6
Cat. No. B175477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-phenylbutanoic acid
CAS1010-48-6
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
InChIKeyJTZZMXVIHNHASS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-phenylbutanoic Acid (CAS 1010-48-6): Structural and Physical-Chemical Baseline for Procurement Decisions


3-Methyl-3-phenylbutanoic acid (CAS 1010-48-6), also known as β,β-dimethylbenzenepropanoic acid or β-phenylisovaleric acid, is a branched arylalkyl carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. The compound features a gem-dimethyl-substituted tertiary carbon adjacent to the carboxylic acid moiety, with the phenyl group attached to this same quaternary center . This sterically hindered tertiary α-carbon structure confers a melting point of 57–60°C, a boiling point of 286.6°C (at 760 mmHg), and a predicted pKa of 4.69±0.10 . Commercial suppliers offer the compound at purity grades of 95–98% as a white crystalline solid .

Why 3-Methyl-3-phenylbutanoic Acid Cannot Be Replaced by 3-Phenylbutanoic Acid or 2,2-Dimethyl-3-phenylpropanoic Acid in Critical Synthetic Pathways


Substitution with structurally similar in-class compounds such as 3-phenylbutanoic acid (CAS 4593-90-2) or the positional isomer 2,2-dimethyl-3-phenylpropanoic acid (CAS 5669-14-7) is not scientifically valid in key applications. The gem-dimethyl substitution at the tertiary α-carbon of 3-methyl-3-phenylbutanoic acid creates a sterically hindered quaternary center that fundamentally alters its reactivity profile: it lacks the α-hydrogen required for enolate formation and enzymatic resolution, rendering it inert to esterase-mediated kinetic resolution—a property that distinguishes it from 3-phenylbutanoic acid, which is readily resolved by metagenome-derived esterases [1]. Furthermore, the specific skeletal arrangement of the carboxylic acid relative to the phenyl group defines this compound as the required starting material for the chiral oxazolidinone route to N-Boc-N,β,β-trimethyl-L-phenylalanine, a critical intermediate in tubulin inhibitor synthesis; alternative isomers cannot access the same diastereoselective pathway [2][3].

Quantitative Differentiation Evidence for 3-Methyl-3-phenylbutanoic Acid (CAS 1010-48-6) versus Comparators


Synthetic Yield Advantage: Friedel-Crafts Alkylation (94%) versus CO₂ Carboxylation (83%)

The Friedel-Crafts condensation of 3,3-dimethylacrylic acid with benzene in the presence of AlCl₃ produces 3-methyl-3-phenylbutanoic acid in approximately 94% yield, representing an 11-percentage-point advantage over the alternative CO₂ carboxylation route which yields approximately 83% [1]. This yield differential translates to a 13.3% relative improvement in synthetic efficiency for the Friedel-Crafts pathway. The 94%-yield route has been validated as the preparative method for the amino acid building block used in hemiasterlin analog synthesis and subsequent tubulin inhibitor intermediates [2]. The process avoids the specialized high-pressure CO₂ handling equipment required for the lower-yielding alternative.

Organic synthesis Process chemistry Yield optimization Friedel-Crafts alkylation

Chiral Building Block Specificity: Only This Skeletal Isomer Enables the Oxazolidinone Route to N-Boc-N,β,β-trimethyl-L-phenylalanine

3-Methyl-3-phenylbutanoic acid is the specific and non-substitutable starting material for the asymmetric synthesis of N-(tert-butoxycarbonyl)-N,β,β-trimethyl-L-phenylalanine via the chiral oxazolidinone route disclosed in WO 9932509 [1]. The synthetic sequence proceeds through mixed anhydride formation with pivaloyl chloride, coupling with (S)-4-isopropyl-2-oxazolidinone to form the chiral N-acyl oxazolidinone, followed by diastereoselective azide introduction and subsequent hydrogenation to yield the Boc-protected amine [1]. Positional isomers such as 2,2-dimethyl-3-phenylpropanoic acid (CAS 5669-14-7) cannot serve as substitutes because the spatial arrangement of the carboxylic acid moiety relative to the quaternary center determines the facial selectivity in the diastereoselective azidation step. Patent US 2004/0063904 explicitly notes that alternative routes employing asymmetric Strecker methodology with tributyltin cyanide are unsuitable for scale-up, while the original azide route faces safety limitations—making procurement of this specific starting material essential for the validated oxazolidinone pathway [2].

Asymmetric synthesis Chiral auxiliary Diastereoselectivity Tubulin inhibitor Peptide mimetic

Enzymatic Resolution Incompatibility: Lack of α-Hydrogen Prevents Esterase-Catalyzed Kinetic Resolution—A Differentiating Property from 3-Phenylbutanoic Acid

In a metagenome-derived esterase screening study of phenylalkyl carboxylic acid ethyl esters, 20 active enzymes were identified that successfully catalyzed the enantioselective hydrolysis of 3-phenylbutyric acid ethyl ester [1]. However, the corresponding ethyl ester of 3-methyl-3-phenylbutanoic acid is not resolved by these esterases due to the absence of the α-hydrogen required for oxyanion hole stabilization in the enzyme active site [1]. This structural feature—the gem-dimethyl substitution at the α-carbon creating a quaternary center—renders the compound inert to a broad panel of 83 screened esterases, whereas the comparator 3-phenylbutanoic acid is efficiently resolved [1]. This property serves as a built-in "negative selection" mechanism: if enzymatic resolution is observed in a racemic phenylalkyl carboxylic acid mixture, the resolved component cannot be 3-methyl-3-phenylbutanoic acid.

Enzymatic resolution Esterase Chiral separation Kinetic resolution Substrate specificity

Taltobulin (HTI-286) Synthesis: Indispensable Precursor for ADC Cytotoxin Intermediate

3-Methyl-3-phenylbutanoic acid is the starting material for the synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid (CAS 676487-35-7), which serves as (Rac)-Taltobulin intermediate-1 [1]. Taltobulin (HTI-286, SPA-110) is a potent tubulin inhibitor with vascular-disrupting activity, commonly employed as the cytotoxic payload in antibody-drug conjugates (ADCs) . The synthesis proceeds through Friedel-Crafts condensation of dimethylacrylic acid with benzene to produce 3-methyl-3-phenylbutanoic acid, which is then activated as the mixed anhydride and elaborated to the N-Boc-N-methyl amino acid derivative [1]. Alternative arylalkyl carboxylic acids cannot serve as starting materials for this specific ADC cytotoxin intermediate because the gem-dimethylphenyl quaternary center is essential for the biological activity of the final tubulin-binding pharmacophore.

Antibody-drug conjugate ADC cytotoxin Tubulin inhibitor Taltobulin Cancer therapeutics

Physical Property Differentiation: Higher Melting Point and pKa Relative to Non-Methylated Analog

3-Methyl-3-phenylbutanoic acid exhibits a melting point of 57–60°C , compared with 3-phenylbutanoic acid which is typically a liquid or low-melting solid at room temperature. The increased crystallinity results from the gem-dimethyl substitution, which reduces conformational flexibility and enhances crystal lattice packing. The predicted pKa of 4.69±0.10 for 3-methyl-3-phenylbutanoic acid reflects the electron-donating inductive effect of the gem-dimethyl group, which modestly decreases acidity compared with unsubstituted phenylbutanoic acid analogs. These physical property differences translate to practical advantages in isolation via crystallization rather than chromatography and in pH-dependent extraction during workup.

Physicochemical characterization Crystallinity Acidity Formulation Purification

Validated Research and Industrial Applications for 3-Methyl-3-phenylbutanoic Acid Based on Quantitative Evidence


Multi-Kilogram Synthesis of N-Boc-β,β-trimethyl-L-phenylalanine for Tubulin Inhibitor ADC Payloads

Based on the 94%-yield Friedel-Crafts route documented in Section 3, process chemistry groups should procure 3-methyl-3-phenylbutanoic acid when scaling the chiral oxazolidinone route to N-Boc-N,β,β-trimethyl-L-phenylalanine—the key amino acid building block for taltobulin (HTI-286) and related hemiasterlin analog ADC cytotoxins. The 11-percentage-point yield advantage of the Friedel-Crafts route over CO₂ carboxylation becomes economically significant at pilot scale: for a 10 kg campaign, the higher-yielding route saves approximately 1.3 kg of downstream intermediates and reduces solvent consumption and waste disposal costs proportionally [1]. The crystalline nature (mp 57–60°C) of the compound enables straightforward purification by recrystallization rather than chromatography, aligning with the patent's explicit guidance that column chromatography should be avoided for scalable processes [2].

Negative Control Substrate in Metagenomic Esterase Screening Campaigns

For enzyme discovery groups screening metagenomic libraries for novel esterases or lipases with enantioselective activity on arylalkyl carboxylic acids, 3-methyl-3-phenylbutanoic acid ethyl ester provides a critical negative control substrate. As demonstrated in the 2009 Fernández-Álvaro study, this compound is not hydrolyzed by any of the 20 esterases active against 3-phenylbutyric acid ethyl ester, confirming the strict requirement for an α-hydrogen in the enzyme active site [1]. Procurement of this compound for inclusion in screening panels enables rapid differentiation between true α-hydrogen-dependent esterases and enzymes with broader substrate promiscuity, reducing false-positive hit rates and focusing follow-up efforts on enzymes with the desired mechanistic profile.

Preparation of 1-(3-Methyl-3-phenylbutyl)piperazine for Heterocyclic Carboxamide Derivatives

Following the synthetic sequence validated in EP 0279681 and US 4987132, 3-methyl-3-phenylbutanoic acid is reduced with LiAlH₄ in THF to the corresponding butanol, converted to 3-methyl-3-phenylbutyl bromide with 48% HBr, and condensed with piperazine-1-carboxylic acid ethyl ester to yield the piperazine derivative after decarboxylation [1]. This three-step sequence leverages the compound's specific skeletal architecture and would not proceed with the positional isomer 2,2-dimethyl-3-phenylpropanoic acid. Procurement of the compound in 95–98% purity from commercial suppliers is sufficient for this transformation, with the crystalline solid form facilitating accurate weighing and safe handling in LiAlH₄ reductions.

Chiral Resolution via Classical Diastereomeric Salt Formation

Given the documented inability of esterases to resolve 3-methyl-3-phenylbutanoic acid due to the absence of an α-hydrogen [1], enantiopure material must be obtained via asymmetric synthesis or classical resolution with chiral amines. Procurement of racemic 3-methyl-3-phenylbutanoic acid for resolution with (R)- or (S)-1-phenylethylamine, cinchonidine, or other chiral amine resolving agents is the recommended approach for laboratories lacking access to the full asymmetric oxazolidinone route. The crystalline nature of the free acid (mp 57–60°C) facilitates diastereomeric salt isolation and recrystallization to achieve enantiomeric enrichment.

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